molecular formula C9H12BrNO2 B1529812 4-((4-Bromofuran-2-yl)methyl)morpholine CAS No. 1065184-36-2

4-((4-Bromofuran-2-yl)methyl)morpholine

Cat. No.: B1529812
CAS No.: 1065184-36-2
M. Wt: 246.1 g/mol
InChI Key: HRBAUSWUXLYOLF-UHFFFAOYSA-N
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Description

4-((4-Bromofuran-2-yl)methyl)morpholine is a chemical compound that features a bromofuran moiety attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromofuran-2-yl)methyl)morpholine typically involves the reaction of 4-bromofuran-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aprotic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Bromofuran-2-yl)methyl)morpholine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound-4-carboxylic acid.

  • Reduction: 4-((4-Hydroxyfuran-2-yl)methyl)morpholine.

  • Substitution: 4-((4-Iodofuran-2-yl)methyl)morpholine.

Scientific Research Applications

Chemistry: In chemistry, 4-((4-Bromofuran-2-yl)methyl)morpholine is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for various organic reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to natural substrates allows it to be used in probing biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.

Mechanism of Action

The mechanism by which 4-((4-Bromofuran-2-yl)methyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-((4-Chlorofuran-2-yl)methyl)morpholine

  • 4-((4-Iodofuran-2-yl)methyl)morpholine

  • 4-((4-Methylfuran-2-yl)methyl)morpholine

Uniqueness: 4-((4-Bromofuran-2-yl)methyl)morpholine is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and methyl counterparts. This difference in reactivity can lead to distinct biological and chemical properties.

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Properties

IUPAC Name

4-[(4-bromofuran-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBAUSWUXLYOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-bromofuran-2-carbaldehyde (500 mg, 2.85 mmol) and morpholine (0.5 mL, 5.71 mmol) in CH2Cl2 (10 mL) was added sodium triacetoxyborohydride (1.2 g, 5.71 mmol). The mixture was stirred at room temperature for 12 hours. The reaction mixture was diluted with EtOAc (100 mL). The organic phase was washed with aqueous NaHCO3 and brine then dried (MgSO4), filtered and concentrated to dryness. The residue was purified by column chromatography (silica, 0-10% MeOH in CH2Cl2) to afford the sub-title compound (600 mg, 86%).
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500 mg
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1.2 g
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10 mL
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100 mL
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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